Chloromethylketone methotrexate

Descripción

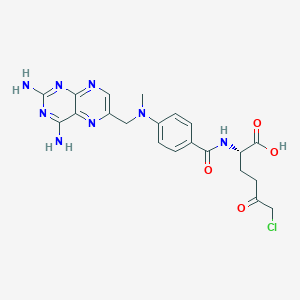

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

83160-47-8 |

|---|---|

Fórmula molecular |

C21H23ClN8O4 |

Peso molecular |

486.9 g/mol |

Nombre IUPAC |

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |

InChI |

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1 |

Clave InChI |

WBHNGOGKCVORNA-HNNXBMFYSA-N |

SMILES isomérico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O |

SMILES canónico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine chloromethylketone methotrexate methotrexate chloromethylketone analog |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Chloromethylketone Methotrexate: A Technical Guide for Researchers

For research purposes only. The synthesis and use of this compound should be conducted by qualified professionals in a controlled laboratory setting.

This guide provides a comprehensive overview of a proposed synthetic route for chloromethylketone methotrexate (B535133), a derivative of the widely used antifolate drug, methotrexate. This document is intended for researchers, scientists, and professionals in drug development interested in the synthesis of novel methotrexate analogs for investigational use.

Introduction

Methotrexate is a cornerstone of chemotherapy and immunosuppressive therapy. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cell proliferation.[1][2][3] The introduction of a chloromethylketone moiety, a reactive electrophile, is a strategy to create a covalent inhibitor that can form a permanent bond with its target enzyme, potentially leading to enhanced potency and duration of action. This guide outlines a plausible synthetic pathway, experimental protocols, and relevant biological context for the synthesis of chloromethylketone methotrexate.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the synthesis of the methotrexate core structure followed by the selective modification of the γ-carboxyl group of the glutamic acid moiety. The proposed route involves the protection of reactive functional groups to ensure regioselectivity.

A key intermediate in many methotrexate syntheses is the coupling of a pteridine (B1203161) derivative, such as 2,4-diamino-6-bromomethylpteridine, with a derivative of p-(N-methylamino)benzoyl-L-glutamic acid. To achieve the desired chloromethylketone functionality, the glutamic acid portion needs to be modified prior to this coupling.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These are based on established chemical transformations and should be adapted and optimized by experienced chemists.

Synthesis of N-(p-(Methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone

Step 1: Protection of L-Glutamic Acid α-Carboxyl Group L-Glutamic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) to selectively form the α-benzyl ester.

Step 2: Acylation of the Amino Group The α-benzyl L-glutamate is then acylated with p-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield N-(p-nitrobenzoyl)-α-benzyl L-glutamate.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H2 gas over a palladium on carbon catalyst).

Step 4: N-Methylation The resulting primary amine is methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid.

Step 5: Formation of the γ-Acid Chloride The γ-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Step 6: Arndt-Eistert Homologation - Diazoketone Formation The γ-acid chloride is reacted with diazomethane (CH2N2) in an anhydrous, non-protic solvent (e.g., diethyl ether) at low temperature (0 °C) to form the γ-diazoketone derivative. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

Step 7: Conversion to Chloromethylketone The diazoketone is then treated with a solution of hydrogen chloride (HCl) in a non-protic solvent to yield the desired N-(p-(methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone.

Synthesis of 2,4-Diamino-6-bromomethylpteridine

This key intermediate can be synthesized by the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde.

Coupling and Deprotection

Step 9: Coupling Reaction The N-(p-(methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone is coupled with 2,4-diamino-6-bromomethylpteridine in a suitable polar aprotic solvent (e.g., dimethylformamide) in the presence of a base to facilitate the nucleophilic substitution.

Step 10: Deprotection The final step is the removal of the benzyl protecting group from the α-carboxyl group. This is typically achieved by catalytic hydrogenolysis (H2 gas over a palladium on carbon catalyst), which cleaves the benzyl ester to yield the final product, this compound.

Data Presentation

The following table summarizes expected yields for analogous reactions found in the literature. Actual yields for the proposed synthesis of this compound may vary and would require experimental determination.

| Step | Reaction Type | Reagents | Expected Yield (%) | Reference |

| 1 | Esterification | Benzyl alcohol, p-TsOH | 70-85 | General Organic Chemistry |

| 2 | Acylation | p-Nitrobenzoyl chloride, Et3N | 85-95 | General Organic Chemistry |

| 3 | Nitro Reduction | H2, Pd/C | >90 | General Organic Chemistry |

| 4 | N-Methylation | HCHO, HCOOH | 70-90 | General Organic Chemistry |

| 5 | Acid Chloride Formation | SOCl2 | >90 | General Organic Chemistry |

| 6 | Diazoketone Formation | CH2N2 | 70-90 | Arndt-Eistert Synthesis Literature |

| 7 | Chloromethylketone Formation | HCl | 80-95 | Nierenstein Reaction Literature |

| 8 | Pteridine Synthesis | Condensation | 40-60 | Methotrexate Synthesis Literature |

| 9 | Coupling | Base | 50-70 | Methotrexate Synthesis Literature |

| 10 | Deprotection | H2, Pd/C | >90 | General Organic Chemistry |

Signaling Pathways of Methotrexate

Methotrexate exerts its effects through multiple signaling pathways. Understanding these pathways is crucial for designing and evaluating novel analogs.

Dihydrofolate Reductase (DHFR) Inhibition and Purine (B94841) Synthesis

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR. This blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate.[1][2][3]

Caption: Methotrexate inhibits DHFR, blocking purine and thymidylate synthesis.

JAK/STAT Signaling Pathway

Recent studies have shown that methotrexate can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a critical signaling cascade in the immune response.[4][5][6][7] By inhibiting JAK/STAT signaling, methotrexate can suppress the production of pro-inflammatory cytokines.

Caption: Methotrexate can inhibit the JAK/STAT signaling pathway.

Conclusion

The synthesis of this compound represents a rational approach to developing a covalent inhibitor of DHFR or other potential cellular targets. The proposed synthetic route, while requiring careful execution and optimization, is based on well-established chemical principles. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this novel methotrexate analog. Further studies will be necessary to characterize its biochemical and cellular activity and to explore its therapeutic potential.

References

- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]

A Technical Guide to the Mechanisms of Action of Methotrexate and Chloromethylketones

Introduction

While a compound explicitly named "chloromethylketone methotrexate" is not described in the scientific literature, this guide will explore the distinct yet potent mechanisms of its two constituent chemical entities: methotrexate (B535133), a cornerstone of chemotherapy and autoimmune disease treatment, and chloromethylketones, a class of irreversible enzyme inhibitors. Understanding these individual mechanisms allows for a theoretical exploration of a hypothetical hybrid molecule, which would function as a targeted covalent inhibitor. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and pathway visualizations.

The Mechanism of Action of Methotrexate

Methotrexate (MTX) is a folate analog that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. By binding to the active site of DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The depletion of THF leads to an inhibition of cell proliferation, making methotrexate an effective anticancer and immunosuppressive agent.

Signaling Pathway of Methotrexate

The primary pathway affected by methotrexate is the folate metabolic pathway, which is central to nucleotide biosynthesis.

Caption: The inhibitory effect of Methotrexate on the folate metabolic pathway.

Quantitative Data for Methotrexate

| Parameter | Value | Enzyme | Organism | Reference |

| IC50 | 3.4 nM | Dihydrofolate Reductase | Human | |

| Ki | ~1-10 pM | Dihydrofolate Reductase | Human | |

| Binding Affinity (Kd) | 3.7 pM | Dihydrofolate Reductase | E. coli |

Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of methotrexate on DHFR.

Objective: To measure the IC50 of methotrexate for human DHFR.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Methotrexate

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of methotrexate in DMSO.

-

Create a series of dilutions of methotrexate in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the methotrexate dilutions.

-

Initiate the reaction by adding DHF and a fixed concentration of DHFR to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Plot the reaction rate as a function of the logarithm of the methotrexate concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

The Mechanism of Action of Chloromethylketones

Chloromethylketones (CMKs) are a class of irreversible inhibitors that typically target serine and cysteine proteases. Their mechanism of action involves the covalent modification of a key catalytic residue in the enzyme's active site. The chloromethylketone moiety acts as an alkylating agent. A nucleophilic residue in the active site, such as the histidine in the catalytic triad (B1167595) of serine proteases or the cysteine in cysteine proteases, attacks the carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

General Mechanism of Chloromethylketone Inhibition

The following diagram illustrates the general mechanism of enzyme inactivation by a chloromethylketone.

Caption: The process of irreversible enzyme inhibition by a chloromethylketone.

Quantitative Data for a Representative Chloromethylketone

| Inhibitor | Target Enzyme | k_inact / K_i (M⁻¹s⁻¹) | Reference |

| N-Tosyl-L-phenylalanine chloromethylketone (TPCK) | Chymotrypsin | 1.8 x 10⁴ | |

| Nα-Tosyl-L-lysine chloromethylketone (TLCK) | Trypsin | 2.5 x 10⁵ |

Experimental Protocol: Irreversible Enzyme Inhibition Assay

This protocol describes a method to determine the rate of inactivation of a protease by a chloromethylketone.

Objective: To determine the second-order rate constant (k_inact / K_i) for the inactivation of a target protease by a chloromethylketone.

Materials:

-

Target protease

-

Chloromethylketone inhibitor

-

Fluorogenic or chromogenic substrate for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate fluorometer or spectrophotometer

Procedure:

-

Prepare a stock solution of the chloromethylketone in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, pre-incubate the protease with the different concentrations of the chloromethylketone for various time intervals.

-

At each time point, add the substrate to the wells to measure the residual enzyme activity.

-

Measure the rate of substrate hydrolysis by monitoring the change in fluorescence or absorbance over time.

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (k_inact / K_i).

Hypothetical Mechanism of this compound

A hypothetical "this compound" molecule would be a targeted covalent inhibitor. The methotrexate scaffold would serve as a "warhead" to guide the molecule to the active site of DHFR. Once bound, the chloromethylketone "warhead" would be positioned to react with a nearby nucleophilic residue in the DHFR active site, forming a covalent bond and leading to irreversible inhibition.

Logical Workflow of a Targeted Covalent Inhibitor

The following diagram illustrates the proposed mechanism for a hypothetical this compound.

Caption: The proposed mechanism of a hypothetical targeted covalent inhibitor.

While "this compound" does not appear to be a known entity, the principles of its potential mechanism are well-established in the fields of enzymology and drug design. Methotrexate serves as a powerful example of competitive inhibition, while chloromethylketones exemplify irreversible covalent inhibition. The conceptual fusion of these two into a targeted covalent inhibitor highlights a sophisticated approach in modern drug development, aiming for high potency and prolonged duration of action. The provided data and protocols offer a solid foundation for researchers interested in the study of such enzyme inhibitors.

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and History of Methotrexate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), originally known as amethopterin, stands as a landmark molecule in the history of pharmacology.[1][2] Its journey from a rationally designed anti-cancer agent to the cornerstone therapy for autoimmune diseases exemplifies the intricate and often serendipitous path of drug discovery.[1][3] This technical guide provides an in-depth exploration of the discovery and history of methotrexate and its analogs, focusing on the core scientific principles, experimental methodologies, and the evolution of our understanding of their mechanisms of action.

The Genesis of Antifolate Therapy: From Aminopterin (B17811) to Methotrexate

The story of methotrexate begins in the 1940s with the pioneering work of Dr. Sidney Farber, who sought to combat childhood leukemia.[4][5] His research was built upon the observation that folic acid administration worsened leukemia.[5] This led to the hypothesis that blocking folic acid metabolism could inhibit the rapid proliferation of cancer cells.[3]

In 1947, a team of researchers led by Dr. Yellapragada Subbarow at Lederle Laboratories synthesized aminopterin, a direct analog of folic acid.[5][6] Farber's subsequent clinical trials with aminopterin in children with acute lymphoblastic leukemia demonstrated the first-ever remissions of the disease, a monumental breakthrough in cancer chemotherapy.[4][5]

However, aminopterin proved to be difficult to manufacture and was associated with significant toxicity.[4][6] This prompted the synthesis of a more stable and less toxic analog, amethopterin, which was later renamed methotrexate.[1][6] Animal studies in 1956 confirmed the superior therapeutic index of methotrexate over aminopterin, leading to the latter's abandonment in clinical practice.[5]

Mechanism of Action: Beyond Dihydrofolate Reductase Inhibition

The primary and most well-understood mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[7][8] DHFR is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7][9] THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][10] By inhibiting DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[5][10]

However, the anti-inflammatory effects of low-dose methotrexate, as used in autoimmune diseases, are not solely explained by DHFR inhibition.[11] Several other mechanisms have been elucidated over the years:

-

Inhibition of AICAR Transformylase (ATIC): Methotrexate polyglutamates, the intracellular active form of the drug, inhibit ATIC, an enzyme involved in de novo purine (B94841) synthesis.[7][12] This leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn inhibits adenosine (B11128) deaminase, resulting in increased extracellular adenosine levels.[1][13] Adenosine is a potent endogenous anti-inflammatory molecule.[13]

-

Inhibition of Thymidylate Synthase (TYMS): Polyglutamated methotrexate also inhibits TYMS, another key enzyme in pyrimidine (B1678525) synthesis.[11]

-

Effects on Signaling Pathways: Methotrexate has been shown to modulate several intracellular signaling pathways implicated in inflammation, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[11][14] It can reduce the phosphorylation of key signaling proteins like JAK1, JAK2, STAT1, and STAT5.[14]

-

Induction of Apoptosis in Activated T-cells: Low-dose methotrexate can induce apoptosis in activated T-lymphocytes, a key cell type in the pathogenesis of autoimmune diseases.[1]

Quantitative Data on Methotrexate and its Analogs

The following tables summarize key quantitative data related to the efficacy and biochemical properties of methotrexate and some of its analogs.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Organism/Cell Line | IC50 | Reference |

| Methotrexate | Human (hDHFR) | 9.08 pIC50 | [10] |

| Dhfr-IN-4 | Purified DHFR | 123 nM | [9] |

| 8-alkyl-7,8-dihydromethotrexate analogs | Lactobacillus casei | Less inhibitory than MTX | [15] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 / EC50 | Reference | | :--- | :--- | :--- | | 5,8-Dideaza MTX analog | A549 (lung cancer) | Data not specified |[16] | | UCP1162 | Acute Myeloid Leukemia (AML) cell lines | Lower EC50 than MTX |[17] | | Methotrexate | CCRF-CEM (human lymphoblastic leukemia) | Not specified |[15] |

Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA)

| Study | Treatment Group | Efficacy Outcome | Reference |

| Weinblatt et al. (1985) | Methotrexate (7.5-15 mg/week) | >50% improvement in joint tenderness index in >50% of patients | [4] |

| Williams et al. | Methotrexate (7.5-15 mg/week) | 32% of patients had at least a 50% decrease in joint tenderness index | [4] |

| ERA Study | Etanercept (25 mg twice weekly) vs. Methotrexate (up to 20 mg/week) | Etanercept showed a faster and better clinical response in the first 6 months | [4] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in the study of methotrexate and its analogs.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory activity of a compound on the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[9] The rate of this absorbance decrease is proportional to DHFR activity.

Materials and Reagents: [9]

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Test compounds (e.g., methotrexate analogs)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure: [9]

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme solution, NADPH solution, and the test compound to the appropriate wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DHF substrate solution to all wells.

-

Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

-

Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents: [18][19]

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Test compound (e.g., methotrexate analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include vehicle-treated control wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

Measurement of Methotrexate Polyglutamates (MTX-PGs)

This protocol describes the measurement of intracellular MTX-PGs, the active metabolites of methotrexate.

Principle: MTX-PGs are extracted from cells (typically red blood cells) and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or other sensitive detection methods.[20][21]

Materials and Reagents:

-

Patient blood samples (collected in EDTA tubes)

-

Lysis buffer

-

Internal standards (stable isotope-labeled MTX-PGs)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer

Procedure:

-

Isolate red blood cells from whole blood by centrifugation.

-

Lyse the red blood cells to release intracellular contents.

-

Add internal standards to the lysate for accurate quantification.

-

Perform protein precipitation to remove interfering proteins.

-

Purify and concentrate the MTX-PGs from the lysate using solid-phase extraction.

-

Elute the MTX-PGs from the SPE cartridge.

-

Analyze the extracted sample by LC-MS/MS to separate and quantify the different MTX-PG species (MTX-PG1 to MTX-PGn).

-

Construct a calibration curve using known concentrations of MTX-PG standards to determine the concentrations in the patient samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by methotrexate and a typical experimental workflow for evaluating novel methotrexate analogs.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Methotrexate.

Caption: Methotrexate-mediated increase in extracellular adenosine.

Caption: Methotrexate's inhibitory effect on the JAK/STAT signaling pathway.

Caption: A generalized experimental workflow for the development of new methotrexate analogs.

Conclusion

The discovery and development of methotrexate and its analogs represent a paradigm of modern drug development, transitioning from a targeted cancer therapy to a broad-spectrum immunomodulator. The journey has been marked by careful chemical synthesis, rigorous biological evaluation, and an ever-deepening understanding of its multifaceted mechanisms of action. For researchers and drug development professionals, the story of methotrexate serves as a powerful reminder of the importance of interdisciplinary research, from fundamental biochemistry and cell biology to clinical investigation. The continued exploration of new analogs and delivery systems holds the promise of further enhancing the therapeutic potential of this remarkable class of drugs while minimizing their associated toxicities.

References

- 1. mdpi.com [mdpi.com]

- 2. Methotrexate: Where it All Began | RheumNow [rheumnow.com]

- 3. researchgate.net [researchgate.net]

- 4. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate - Wikipedia [en.wikipedia.org]

- 6. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 7. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate | MDPI [mdpi.com]

- 17. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 18. benchchem.com [benchchem.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clinexprheumatol.org [clinexprheumatol.org]

An In-depth Technical Guide on Methotrexate Analogs as Thymidylate Synthase Inhibitors, with a Focus on a Chloromethylketone Derivative

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide explores the role of methotrexate (B535133) and its derivatives as inhibitors of thymidylate synthase (TS), with a specific analysis of a synthesized chloromethylketone analog of methotrexate. It delves into the established indirect mechanism of methotrexate, the potential for direct and covalent inhibition through chemical modification, and the broader context of TS inhibition in cancer chemotherapy.

Executive Summary

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Its inhibition leads to "thymineless death," making it a prime target for anticancer drugs. Methotrexate (MTX), a cornerstone of chemotherapy, is widely known as an antifolate that primarily inhibits dihydrofolate reductase (DHFR). This inhibition leads to the depletion of tetrahydrofolate cofactors required for TS activity, thus inhibiting thymidylate synthesis indirectly.[1][2]

Efforts to create direct or more potent inhibitors of TS have led to the exploration of various MTX derivatives. A notable example is the synthesis of a chloromethylketone (CMK) analog of methotrexate. The CMK moiety is a reactive group known to act as an irreversible, covalent inhibitor of enzymes by alkylating nucleophilic residues in the active site.[3] Research into a CMK analog of MTX has shown that it can inhibit thymidylate synthesis in cancer cell lines.[4] However, the evidence did not suggest covalent modification of the enzyme's active site, indicating a non-covalent mechanism of action for this specific analog.[4] This guide provides a comprehensive overview of these topics, presenting quantitative data, experimental methodologies, and mechanistic pathways.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory activities of methotrexate, its derivatives, and other key thymidylate synthase inhibitors.

| Compound | Target Enzyme(s) | Organism/Cell Line | Inhibition Metric | Value | Reference(s) |

| Chloromethylketone Methotrexate Analog | Thymidylate Synthesis | L-1210 Leukemia Cells | IC50 | 3 x 10⁻⁶ M (3 µM) | [4] |

| Methotrexate (MTX-Glu1) | Thymidylate Synthase (TS) | MCF-7 Human Breast Cancer | Ki | 13 µM | [5][6] |

| I50 | 22 µM | [5][6] | |||

| Methotrexate Polyglutamates (MTX-Glu2 to Glu5) | Thymidylate Synthase (TS) | MCF-7 Human Breast Cancer | Ki | 0.047 - 0.17 µM | [5][6] |

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Human (in vitro) | IC50 | 0.12 µM | [7] |

| Pemetrexed (B1662193) | Thymidylate Synthase (TS) | In vitro (recombinant human) | Ki | 1.3 nM | [8] |

| Raltitrexed | Thymidylate Synthase (TS) | In vitro (recombinant human) | Ki | 8 ± 4 nM | [9] |

| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Thymidylate Synthase (TS) | In vitro (recombinant human) | Kd | 15.6 - 164 nM | [9] |

Signaling and Metabolic Pathways

The Folate-Thymidylate Synthesis Pathway

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR. This enzyme is vital for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is then converted to 5,10-methylenetetrahydrofolate (CH₂-THF), the methyl group donor for the TS-catalyzed conversion of dUMP to dTMP. By blocking DHFR, methotrexate causes a depletion of CH₂-THF, which in turn halts thymidylate synthesis. This indirect inhibition is a key aspect of its anticancer effect. Direct TS inhibitors, such as 5-fluorouracil's active metabolite FdUMP, pemetrexed, and raltitrexed, bind directly to the thymidylate synthase enzyme.[2][10][11][12]

Mechanism of Covalent Inhibition by Chloromethylketones

Chloromethylketone (CMK) moieties are designed as irreversible inhibitors. The molecule's backbone (e.g., a peptide or a methotrexate analog) provides specificity by binding to the enzyme's active site. Once positioned, the highly electrophilic chloromethylketone group reacts with a nucleophilic residue (such as a cysteine or histidine) in the active site. This forms a stable covalent bond, permanently inactivating the enzyme.[3] While a synthesized CMK-methotrexate analog did not show evidence of this covalent bonding with its target, this remains the theoretical mechanism for this class of inhibitors.[4]

Experimental Protocols

Synthesis of Chloromethylketone Analog of Methotrexate

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, a chloromethylketone analog of methotrexate, has been previously described.[4] The key modification involves replacing the γ-carboxyl group of the glutamate (B1630785) moiety with a chloromethylketone group. This is achieved through a multi-step chemical synthesis process starting from protected pteroyl and glutamate precursors, followed by the introduction of the reactive ketone group and subsequent deprotection steps.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

The activity of TS and its inhibition is commonly measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[13][14] This absorbance change is a result of the conversion of the cofactor CH₂-THF to DHF during the methylation of dUMP.

Materials:

-

Purified recombinant human thymidylate synthase (hTS).

-

Reaction Buffer (e.g., Tris-HCl or similar, pH 7.4).

-

Substrate 1: Deoxyuridine monophosphate (dUMP).

-

Substrate 2 (Cofactor): 5,10-methylenetetrahydrofolate (CH₂-THF).

-

Reducing agent (e.g., 2-mercaptoethanol).

-

Inhibitor compound (e.g., CMK-methotrexate) at various concentrations.

-

UV-Vis Spectrophotometer with temperature control (e.g., 25°C or 30°C).

Procedure:

-

Preparation: Prepare stock solutions of the enzyme, substrates, and inhibitor in the reaction buffer.

-

Reaction Mixture: In a cuvette, combine the reaction buffer, dUMP, the reducing agent, and the desired concentration of the inhibitor.

-

Pre-incubation: Add the purified TS enzyme to the mixture. Incubate for a defined period (e.g., 5 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding the cofactor, CH₂-THF, to the cuvette.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm over a set time period (e.g., 3-5 minutes). The rate of reaction is proportional to the slope of the absorbance curve.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Kinetic parameters like the inhibition constant (Ki) can be determined by measuring reaction rates at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[5]

Conclusion and Future Directions

The investigation into a chloromethylketone analog of methotrexate represents a rational drug design approach aimed at converting a well-known antifolate into a potentially irreversible, direct inhibitor of thymidylate synthase. While the synthesized compound did inhibit thymidylate synthesis, the lack of evidence for covalent modification suggests that its activity may stem from enhanced non-covalent binding or other mechanisms.[4] This highlights the complexity of targeting the TS active site and the subtle structural requirements for inducing covalent bond formation.

In contrast, the established mechanism of methotrexate and its highly potent polyglutamated derivatives continues to underscore the significance of indirect TS inhibition via the folate pathway.[5][6] Future research could focus on optimizing the linker and reactive group of methotrexate analogs to achieve true covalent inhibition of TS or, alternatively, to further enhance the potency of non-covalent interactions. Such efforts, guided by structural biology and detailed kinetic analyses, are essential for developing next-generation chemotherapeutics that can overcome resistance and improve patient outcomes.

References

- 1. Role of thymidylate synthetase activity in development of methotrexate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]

- 3. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]

- 4. Diazoketone and chloromethylketone analogs of methotrexate as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemotherapy - Wikipedia [en.wikipedia.org]

- 12. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling the Contrasting Bio-Molecular Dynamics of Methotrexate and its Chloromethylketone Analog

A Technical Deep Dive for Researchers and Drug Development Professionals

This in-depth technical guide explores the core structural and functional distinctions between the widely-used anti-metabolite, methotrexate (B535133), and its synthetically derived chloromethylketone analog. By replacing the γ-carboxyl group of the glutamate (B1630785) moiety with a reactive chloromethylketone group, the fundamental mechanism of enzymatic inhibition is altered, paving the way for potentially distinct therapeutic profiles. This document provides a comprehensive analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by detailed experimental methodologies and visual pathway diagrams.

Core Structural and Physicochemical Divergence

The primary structural difference lies in the substitution at the γ-position of the glutamate residue. Methotrexate possesses a carboxylic acid group, which is crucial for its interaction with key enzymes, while the analog features a chloromethylketone group, a reactive moiety known to form covalent bonds with nucleophilic residues in enzyme active sites.

.[1] This fundamental alteration significantly impacts the physicochemical properties of the molecule.

Table 1: Comparative Physicochemical Properties

| Property | Methotrexate | Methotrexate Chloromethylketone Analog |

| Molecular Formula | C20H22N8O5 | C21H23ClN8O4 |

| Molecular Weight ( g/mol ) | 454.44 | 486.91 |

| Chemical Name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid | 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine |

| PubChem CID | 126941 | Not available |

| Calculated LogP | -1.85 | -0.6 |

| Calculated Water Solubility | 1.63 g/L | 0.85 g/L |

| Calculated pKa (strongest acidic) | 3.8 | 3.5 |

| Calculated pKa (strongest basic) | 5.5 | 5.2 |

Biological Activity: A Shift from Reversible to Irreversible Inhibition

The modification of the glutamate side chain profoundly influences the biological activity of the methotrexate scaffold. While methotrexate is a potent competitive inhibitor of dihydrofolate reductase (DHFR), its chloromethylketone analog is designed to act as an irreversible inhibitor of its target enzymes.

Table 2: Comparative Biological Activity

| Parameter | Methotrexate | Methotrexate Chloromethylketone Analog | Reference |

| Target(s) | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), etc. | Thymidylate Synthase (TS), potentially other enzymes | [1] |

| Mechanism of Inhibition | Reversible, competitive | Irreversible, covalent bonding | Inferred |

| IC50 (L-1210 Leukemia Cell Growth) | Not directly compared | 2 x 10⁻⁷ M | [1] |

| IC50 (Thymidylate Synthesis Inhibition) | Not directly compared | 3 x 10⁻⁶ M | [1] |

Experimental Protocols

Synthesis of 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine

The synthesis of the chloromethylketone analog of methotrexate is a multi-step process that begins with the modification of L-glutamic acid. A detailed protocol, as adapted from the literature, is provided below.

Workflow for the Synthesis of Methotrexate Chloromethylketone Analog

Caption: A simplified workflow for the synthesis of the chloromethylketone analog of methotrexate.

Detailed Steps:

-

Preparation of the Diazoketone Intermediate: L-glutamic acid is first converted to its corresponding diazoketone. This is typically achieved through diazotization of the amino group followed by reaction with diazomethane.

-

Formation of the Chloromethylketone: The diazoketone intermediate is then treated with anhydrous hydrogen chloride to yield 6-chloro-5-oxo-L-norleucine.

-

Coupling with Pteroic Acid: The resulting chloromethylketone-containing amino acid is coupled to a suitable N10-methylpteroic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

-

Purification: The final product is purified using chromatographic techniques to yield the desired 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine.

L-1210 Leukemia Cell Growth Inhibition Assay (MTT Assay)

The cytotoxic activity of the compounds is determined by measuring the inhibition of L-1210 leukemia cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Workflow for L-1210 Cell Growth Inhibition Assay

Caption: A generalized workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Culture: L-1210 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of methotrexate or its chloromethylketone analog for 48 to 72 hours.

-

MTT Incubation: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

The inhibitory effect on thymidylate synthase (TS) can be determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).

Workflow for Thymidylate Synthase Inhibition Assay

Caption: A schematic of the spectrophotometric assay to measure thymidylate synthase inhibition.

Detailed Protocol:

-

Reagent Preparation: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) is prepared containing dUMP, NADPH, and DHF.

-

Assay Procedure: The reaction is initiated by the addition of purified thymidylate synthase to the reaction mixture containing various concentrations of the inhibitor.

-

Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Signaling Pathways

The structural alteration from a carboxylate to a chloromethylketone group fundamentally changes the mechanism of action from reversible competitive inhibition to irreversible covalent modification.

Methotrexate: Reversible Inhibition of DHFR

Methotrexate mimics the structure of dihydrofolate, the natural substrate of DHFR. It binds to the active site of DHFR with high affinity, preventing the reduction of DHF to THF.[3] This depletion of THF stalls the synthesis of purines and thymidylate, leading to an arrest of DNA synthesis and cell proliferation.

Signaling Pathway of Methotrexate

Caption: Methotrexate competitively inhibits DHFR, leading to the depletion of THF and subsequent inhibition of DNA synthesis.

Methotrexate Chloromethylketone Analog: Irreversible Enzyme Inhibition

The chloromethylketone group is an electrophilic moiety that can react with nucleophilic amino acid residues, such as cysteine or histidine, in the active site of enzymes. This results in the formation of a stable covalent bond, leading to irreversible inhibition. While the specific target of the methotrexate chloromethylketone analog has been suggested to be thymidylate synthase, it may also target other enzymes with susceptible residues in their active sites.

Proposed Signaling Pathway of Methotrexate Chloromethylketone Analog

Caption: The chloromethylketone analog is proposed to irreversibly inhibit target enzymes like TS by forming a covalent bond with active site residues.

Conclusion

The transformation of methotrexate into its chloromethylketone analog represents a significant shift in its biochemical mode of action, moving from reversible to irreversible enzyme inhibition. This fundamental change, driven by a specific structural modification, underscores the potential for targeted drug design to elicit distinct and potentially more potent therapeutic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and explore the nuanced differences between these two compounds. Further investigation into the specific enzymatic targets and the in vivo efficacy and toxicity of the chloromethylketone analog is warranted to fully elucidate its therapeutic potential.

References

The Role of the Chloromethylketone Group in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irreversible enzyme inhibitors are a critical class of molecules in both fundamental research and therapeutic development. By forming a stable, covalent bond with their target enzyme, they offer a prolonged and often potent mode of action. Among these, compounds bearing a chloromethylketone (CMK) group represent a well-established and powerful class of irreversible inhibitors, primarily targeting cysteine and serine proteases.[1] This technical guide provides an in-depth exploration of the core principles of enzyme inhibition by chloromethylketones, detailing their mechanism of action, kinetic characterization, and the experimental methodologies used to study their interactions with target enzymes.

Core Principles of Chloromethylketone Inhibition

The inhibitory activity of chloromethylketones is rooted in their function as affinity labels.[1] These inhibitors are designed with a recognition element, often a peptide or a molecule that mimics the enzyme's natural substrate, which directs the inhibitor to the enzyme's active site. Once positioned, the highly reactive chloromethylketone moiety acts as an electrophile, forming a covalent bond with a nucleophilic amino acid residue within the active site, leading to the irreversible inactivation of the enzyme.[1]

Mechanism of Action

The inhibition process is a two-step mechanism:

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the inhibitor constant, Ki, which reflects the affinity of the inhibitor for the enzyme.[1]

-

Irreversible Covalent Modification: Following the initial binding, the chloromethyl group undergoes a nucleophilic attack by an active site residue, resulting in the formation of a stable, covalent enzyme-inhibitor adduct (E-I) and the displacement of the chlorine atom. This irreversible step is characterized by the first-order rate constant of inactivation, kinact.[1]

The overall potency of a chloromethylketone inhibitor is best described by the second-order rate constant, kinact/Ki, which incorporates both the initial binding affinity and the rate of covalent bond formation.[2]

For serine proteases , such as chymotrypsin (B1334515) and trypsin, the key nucleophile is typically a histidine residue within the catalytic triad.[1][2] In the case of cysteine proteases , including caspases, the catalytic cysteine residue is the primary target for alkylation.[1][2][3]

Target Enzymes and Specificity

The specificity of chloromethylketone inhibitors is largely determined by the recognition moiety. By tailoring this part of the molecule to the substrate specificity of the target protease, a high degree of selectivity can be achieved.

-

Serine Proteases:

-

N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) is a classic inhibitor of chymotrypsin and other chymotrypsin-like proteases, which prefer to cleave after large hydrophobic residues.[4]

-

Nα-tosyl-L-lysyl-chloromethylketone (TLCK) is a well-known inhibitor of trypsin and trypsin-like proteases that cleave after basic residues like lysine (B10760008) and arginine.[4][5]

-

-

Cysteine Proteases:

-

While designed as serine protease inhibitors, both TPCK and TLCK have been shown to be potent, non-specific inhibitors of activated caspases, which are cysteine proteases central to apoptosis.[4]

-

-

Other Enzymes:

-

Chloromethylketone derivatives of fatty acids have been synthesized and shown to be covalent inhibitors of acetoacetyl-CoA thiolase, targeting a thiol group in the active site.[6]

-

Quantitative Data on Chloromethylketone Inhibitors

The efficacy of chloromethylketone inhibitors is determined by their kinetic constants. The following tables summarize key kinetic parameters for several well-characterized chloromethylketone inhibitors.

| Inhibitor | Enzyme | Target Residue(s) | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference(s) |

| DnsEGRck | t-PA variant (single-chain) | His322 | 60.7 | 0.01 | 165 | [7] |

| DnsEGRck | t-PA variant (two-chain) | His322 | - | - | 4167-5167 | [7] |

| D-Val-Phe-Lys-CH2Cl | Trypsin | - | 1.2 | 0.013 | 10833 | [8] |

| Val-(Asp)4-Lys-CH2Cl | Enterokinase (light chain) | - | 1.0 | 0.013 | 13000 | [8] |

| Inhibitor | Enzyme | IC50 (μM) | Reference(s) |

| TLCK | Caspase-3 | 12.0 | [5] |

| TLCK | Caspase-6 | 54.5 | [5] |

| TLCK | Caspase-7 | 19.3 | [5] |

| Inhibitor | Enzyme | Relative Inhibition Rate (%) | Reference(s) |

| Ala-Ala-COCH2Cl | Proteinase K | 10 | [1] |

| Ala-Ala-Phe-COCH2Cl | Proteinase K | 28 | [1] |

| Phe-Pro-Arg-COCH2Cl | Proteinase K | 10 | [1] |

| Methoxysuccinyl-Ala-Ala-Pro-Ala-COCH2Cl | Proteinase K | 88 | [1] |

Experimental Protocols

The characterization of irreversible inhibitors like chloromethylketones requires specialized experimental designs to determine their kinetic parameters.

Protocol 1: Determination of kinact and Ki by Continuous Assay (Kitz-Wilson Method)

This method allows for the determination of kinact and Ki in a single experiment by continuously monitoring the enzymatic reaction in the presence of the inhibitor.

Principle: The enzyme is incubated with a substrate that produces a chromogenic or fluorogenic product. The reaction is initiated by the addition of the inhibitor at various concentrations. The rate of product formation will decrease over time as the enzyme is progressively inactivated.

Materials:

-

Purified enzyme of interest

-

Chromogenic or fluorogenic substrate

-

Chloromethylketone inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay buffer

-

Microplate reader or spectrophotometer/fluorometer

Procedure:

-

Prepare a series of inhibitor dilutions in assay buffer at various concentrations.

-

In a microplate, add the enzyme and substrate to the assay buffer.

-

Initiate the reaction by adding the different concentrations of the inhibitor to the wells.

-

Immediately begin monitoring the absorbance or fluorescence at regular intervals for a set period.

-

For each inhibitor concentration, determine the apparent first-order rate constant of inactivation (kobs) by fitting the progress curves to a single exponential decay equation.

-

Plot the calculated kobs values against the inhibitor concentrations.

-

Fit the resulting data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the inhibitor concentration that gives half-maximal inactivation rate).[2]

Protocol 2: Analysis of Covalent Modification by Mass Spectrometry

This direct method confirms the covalent modification of the enzyme by the inhibitor and can be used to identify the site of modification.

Principle: The enzyme is incubated with the inhibitor, and the reaction is quenched at various time points. The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein or by LC-MS/MS of proteolytic digests to identify the modified peptide and amino acid residue.

Materials:

-

Purified enzyme of interest

-

Chloromethylketone inhibitor

-

Quenching solution (e.g., a high concentration of a reducing agent like dithiothreitol (B142953) if the target is a cysteine)

-

LC-MS system

-

Proteolytic enzyme (e.g., trypsin) for peptide mapping

Procedure:

-

Incubate the enzyme with a molar excess of the chloromethylketone inhibitor.

-

At various time points, take aliquots of the reaction and quench it.

-

For intact protein analysis: Desalt the quenched sample and analyze by LC-MS to observe the mass shift corresponding to the covalent adduction of the inhibitor.

-

For peptide mapping: a. Denature, reduce, and alkylate the protein sample. b. Digest the protein with a specific protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the protein sequence to identify the peptide containing the mass modification from the inhibitor and pinpoint the exact amino acid residue that was modified.

Visualizations

Signaling Pathways

Chloromethylketone inhibitors have been instrumental in elucidating various signaling pathways, primarily due to their ability to inhibit key proteases.

Caption: Caspase activation pathways in apoptosis and their inhibition by TLCK/TPCK.

Caption: The PI3K/Akt/mTOR pathway leading to p70S6K activation, inhibited by TPCK/TLCK.[6]

Experimental and Logical Workflows

Caption: Two-step mechanism of irreversible inhibition by a chloromethylketone.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cysteine protease - Wikipedia [en.wikipedia.org]

- 4. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antitumor Potential of Chloromethylketone Methotrexate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the antitumor potential of chloromethylketone methotrexate (B535133). While early research highlighted its promise as a cytotoxic agent, a comprehensive understanding of its mechanisms and the precise experimental conditions of these initial studies remains a subject of ongoing investigation. This document compiles the available quantitative data, outlines generalized experimental protocols of the era, and presents a conceptual framework for its mechanism of action.

Quantitative Antitumor Activity

Early in vitro studies of a chloromethylketone analog of methotrexate, specifically 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, demonstrated significant cytotoxic and enzyme-inhibitory activity. The key findings from these pioneering investigations are summarized below.

| Compound | Cell Line | Parameter | Value | Reference |

| 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine | Leukemia L-1210 | 50% Growth Inhibition | 2 x 10⁻⁷ M | [1] |

| 4-amino-4-deoxy-N10-methylpteroyl-(6-diazo-5-oxo)-L-norleucine | Leukemia L-1210 | 50% Growth Inhibition | 4 x 10⁻⁷ M | [1] |

| Compound | Target | Parameter | Value | Reference |

| Diazoketone and Chloromethylketone Analogs | Thymidylate Synthase (in L-1210 cells) | I₅₀ | 3 x 10⁻⁶ M | [1] |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (Leukemia L-1210)

The assessment of the cytotoxic effects of novel compounds on leukemia L-1210 cells was a cornerstone of early anticancer drug discovery. A typical protocol would involve the following steps:

-

Cell Culture: Leukemia L-1210 cells were maintained in suspension culture using an appropriate growth medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: The chloromethylketone methotrexate analog was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired test concentrations in the culture medium.

-

Cell Seeding: L-1210 cells were seeded into multi-well plates at a predetermined density.

-

Treatment: The prepared dilutions of the test compound were added to the cell cultures. Control wells containing untreated cells and vehicle-treated cells were also included.

-

Incubation: The treated cells were incubated for a specified period, typically 48 to 72 hours, to allow for cell proliferation and for the compound to exert its effect.

-

Viability Assessment: Cell viability was determined using a method such as trypan blue exclusion, where viable cells exclude the dye, or by using a metabolic assay like the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control. The concentration of the compound that resulted in 50% growth inhibition (IC₅₀) was then determined from the dose-response curve.

Thymidylate Synthase Inhibition Assay (in L-1210 cells)

The inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, was a key indicator of the mechanism of action for antifolate drugs. A common method for assessing this was the tritium (B154650) release assay:

-

Cell Preparation: L-1210 cells were harvested and washed to remove any interfering substances from the culture medium.

-

Pre-incubation with Inhibitor: The cells were pre-incubated with varying concentrations of the this compound analog for a specific duration to allow for cellular uptake and target engagement.

-

Substrate Addition: A radiolabeled substrate, typically [5-³H]deoxyuridine, was added to the cell suspension. This substrate is taken up by the cells and converted intracellularly to [5-³H]deoxyuridine monophosphate ([5-³H]dUMP), the substrate for thymidylate synthase.

-

Enzymatic Reaction: Thymidylate synthase catalyzes the conversion of [5-³H]dUMP to deoxythymidine monophosphate (dTMP), releasing the tritium atom at the 5-position into the aqueous environment as tritiated water (³H₂O).

-

Reaction Termination and Separation: The reaction was stopped, and the tritiated water was separated from the remaining radiolabeled substrate, often by precipitation of the cells and macromolecules followed by collection of the supernatant.

-

Quantification of Tritium Release: The amount of radioactivity in the aqueous fraction was measured using liquid scintillation counting.

-

Data Analysis: The rate of tritium release was used to determine the thymidylate synthase activity. The concentration of the inhibitor that caused a 50% reduction in enzyme activity (I₅₀) was calculated by comparing the activity in treated cells to that in untreated controls.

Postulated Mechanism of Action and Signaling Pathway

The primary mechanism of action for methotrexate and its analogs is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The chloromethylketone moiety is a reactive group known to form covalent bonds with nucleophilic residues in enzymes, suggesting a potentially irreversible inhibition of its target(s). However, early studies did not find evidence of covalent bond formation with the target enzymes[1].

While specific signaling pathway analyses for this compound are not available in early literature, a conceptual workflow of its expected impact can be visualized.

Caption: Conceptual workflow of this compound's antitumor action.

References

Chloromethylketone Methotrexate: A Technical Guide on a Novel Antifolate Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chloromethylketone methotrexate (B535133), a synthetic analog of the widely used antifolate drug, methotrexate. This document details its synthesis, mechanism of action, biological activity, and the experimental protocols utilized for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction to Methotrexate and Folate Antagonism

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy.[1][2][3] It functions as a folate antagonist, primarily by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][6] THF and its derivatives are crucial cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][6] By blocking THF production, methotrexate disrupts cellular replication, particularly in rapidly dividing cells like cancer cells.[4][7]

The development of methotrexate analogs aims to enhance its therapeutic index by improving its efficacy, overcoming drug resistance, or reducing its side effects.[3][8] One such analog is chloromethylketone methotrexate, which introduces a reactive chloromethylketone group in place of the γ-carboxyl group of the glutamate (B1630785) moiety.[9]

This compound: Synthesis and Rationale

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, the chloromethylketone analog of methotrexate, was designed to introduce a chemically reactive group at the γ-position of the pteroyl glutamate structure.[9] The rationale behind this modification was to investigate the potential for covalent bond formation with the target enzyme, which could lead to irreversible inhibition and potentially greater potency.[9]

Signaling Pathway of Folate Metabolism and Methotrexate Action

The following diagram illustrates the folate metabolic pathway and the inhibitory action of methotrexate and its chloromethylketone analog.

Caption: Folate metabolism and the inhibitory mechanism of Methotrexate and its analog.

Biological Activity and Quantitative Data

The chloromethylketone analog of methotrexate has demonstrated significant antifolate activity.[9] The key quantitative data from in vitro studies are summarized in the table below.

| Compound | L-1210 Cell Growth Inhibition (IC50) | Thymidylate Synthesis Inhibition (I50) |

| This compound | 2 x 10⁻⁷ M | 3 x 10⁻⁶ M |

| Diazoketone Methotrexate | 4 x 10⁻⁷ M | Not Reported |

Data sourced from Gangjee, Kalman, & Bardos (1982).[9]

These results indicate that the chloromethylketone analog is a potent inhibitor of leukemia L-1210 cell growth in culture and an effective inhibitor of thymidylate synthesis.[9] However, the studies did not find evidence of covalent bond formation with the target enzymes, suggesting that the introduced reactive group may not have functioned as an irreversible inhibitor in the systems tested.[9]

Experimental Protocols

This section details the methodologies for the key experiments performed to evaluate the biological activity of this compound.

Synthesis of this compound

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine is a multi-step process. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

A detailed description of the synthesis can be found in the original publication by Gangjee, Kalman, and Bardos (1982) in the Journal of Pharmaceutical Sciences.[9]

In Vitro Cell Growth Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the growth of a cell population by 50% (IC50).

Cell Line: Leukemia L-1210 cells.

Protocol:

-

Cell Culture: L-1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: The cells are treated with various concentrations of the test compound. A control group with no drug treatment is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Thymidylate Synthesis Inhibition Assay

Objective: To measure the inhibition of thymidylate synthase activity in intact cells.

Cell Line: Leukemia L-1210 cells.

Protocol:

-

Cell Culture and Treatment: L-1210 cells are cultured and treated with the test compound as described in the cell growth inhibition assay.

-

Radiolabeling: A radiolabeled precursor of thymidylate, such as [³H]-deoxyuridine, is added to the cell culture.

-

Incubation: The cells are incubated for a short period to allow for the incorporation of the radiolabel into DNA.

-

DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

-

Data Analysis: The inhibition of thymidylate synthesis is calculated by comparing the radioactivity in the treated cells to that in the control cells. The I50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

This compound has been synthesized and shown to be a potent antifolate agent in vitro.[9] While the initial hypothesis of irreversible enzyme inhibition through covalent bonding was not confirmed in the reported studies, the compound's significant biological activity warrants further investigation.[9] Future research could focus on:

-

Enzyme Kinetics: Detailed kinetic studies with purified DHFR and other folate-dependent enzymes to elucidate the precise mechanism of inhibition.

-

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound bound to its target enzyme to understand the molecular interactions.

-

In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

-

Analog Development: Synthesis of further analogs with different reactive groups or linkers to optimize for irreversible binding and improved therapeutic properties.

This technical guide provides a foundation for understanding the chemistry and biology of this compound, offering a starting point for further research and development in the field of antifolate chemotherapy.

References

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics [mdpi.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Diazoketone and chloromethylketone analogs of methotrexate as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Chloromethylketone Methotrexate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activity of the chloromethylketone analog of methotrexate (B535133) (CMK-MTX). This document is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development who are interested in the design and application of targeted covalent inhibitors.

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions as an antimetabolite by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] The modification of methotrexate by introducing a chloromethylketone (CMK) functional group represents a strategic approach to transform this reversible inhibitor into a potential irreversible or covalent inhibitor. The CMK moiety is a reactive electrophile designed to form a stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target enzyme. This guide focuses on a specific analog where the γ-carboxyl group of methotrexate is replaced by a chloromethylketone, creating 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine.

Chemical Structure and Synthesis

The core structure of chloromethylketone methotrexate (CMK-MTX) retains the 4-amino-N¹⁰-methylpteroyl scaffold of the parent molecule, which is essential for its recognition by target enzymes. The key modification lies in the replacement of the terminal carboxyl group of the glutamate (B1630785) moiety with a reactive chloromethylketone group.

Structure: 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine

While a detailed, step-by-step experimental protocol for the synthesis of this specific analog is not publicly available in its entirety, the synthesis can be conceptualized based on established methods for creating peptidyl chloromethyl ketones. The general approach involves the activation of a protected methotrexate precursor followed by reaction with diazomethane (B1218177) and subsequent treatment with hydrochloric acid.

Logical Flow of Synthesis:

Caption: Conceptual workflow for the synthesis of CMK-MTX.

Chemical Reactivity and Mechanism of Action

The chloromethylketone group is a potent electrophile, designed to react with nucleophilic amino acid residues within the binding site of a target protein. The primary nucleophile targeted by chloromethylketones in a biological context is the thiol group of a cysteine residue.[2] The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiol attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable thioether bond. This covalent modification leads to irreversible inhibition of the enzyme.

However, studies on 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine have indicated that, in the systems investigated, there was no evidence of covalent bond formation at the active sites of its target enzymes. This suggests that while the compound retains biological activity, it may not function as an irreversible inhibitor as intended, or its covalent reactivity is context-dependent and was not observed under the specific experimental conditions.

The primary biological target of this analog, in line with its parent compound, is expected to be within the folate pathway. The compound has been shown to be an effective inhibitor of thymidylate synthesis.[3]

Quantitative Biological Activity

The biological efficacy of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine has been evaluated in cellular assays. The following table summarizes the reported quantitative data.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Growth Inhibition | Leukemia L-1210 | IC₅₀ | 2 x 10⁻⁷ M | [4] |

| Thymidylate Synthesis Inhibition | Leukemia L-1210 (in vitro) | I₅₀ | 3 x 10⁻⁶ M | [4] |

Potential Impact on Cellular Signaling Pathways

While direct studies on the signaling pathways affected by CMK-MTX are limited, the effects of the parent compound, methotrexate, can provide valuable insights. Methotrexate has been shown to modulate key inflammatory and cell survival pathways, which may also be influenced by its chloromethylketone analog.

JAK/STAT Pathway

Methotrexate has been identified as a suppressor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7] This pathway is crucial for signaling from numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of this pathway by methotrexate is thought to contribute to its anti-inflammatory and immunosuppressive effects.